molecular formula C51H64N12O12S2 B1671085 Echinomycin CAS No. 512-64-1

Echinomycin

Katalognummer: B1671085
CAS-Nummer: 512-64-1
Molekulargewicht: 1101.3 g/mol
InChI-Schlüssel: AUJXLBOHYWTPFV-RQLJINDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Echinomycin is a peptide antibiotic that belongs to the quinoxaline family. It is a dimer of two peptides creating a cyclic structure, containing a bicyclic aromatic chromophore attached to the dimerized cyclic peptide core and a thioacetal bridge. This compound is known for its ability to intercalate into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . It was discovered in 1957 and has shown potent antibacterial, anticancer, and antiviral activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Echinomycin is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) pathway. The biosynthesis starts with the molecule QC, where L-tryptophan serves as the precursor. The adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP). The first module, Ecm6, accepts the QC-SFabC as the starter unit. Emc7, which contains a terminal thioesterase domain, allows the peptide to dimerize and then release. This cyclized product then undergoes further modification by Ecm17, an oxidoreductase, creating a disulfide bond .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces species, such as Streptomyces lasalienis. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Echinomycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds.

    Reduction: Reduction reactions can break the disulfide bonds in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of disulfide bonds.

    Reduction: Cleavage of disulfide bonds to form thiol groups.

    Substitution: Formation of new compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Echinomycin has shown promise in various cancer types, particularly acute myeloid leukemia (AML) and pancreatic cancer:

  • Acute Myeloid Leukemia : In preclinical studies, this compound selectively targeted leukemia-initiating cells while sparing normal hematopoietic stem cells. In a mouse model of relapsed AML, this compound treatment resulted in significant reductions in leukemic blasts without adversely affecting normal blood cell production . This selectivity highlights its potential as a targeted therapy for AML.
  • Pancreatic Cancer : this compound has been reported to inhibit the Notch signaling pathway, which is crucial for the maintenance of pancreatic cancer stem cells. This effect could lead to reduced tumor growth and improved treatment outcomes .

Ovarian Function Regulation

Research indicates that this compound plays a role in regulating ovarian ovulation by modulating endothelin-2 expression through HIF-1 inhibition. In studies involving gonadotropin-induced superovulation in rats, this compound treatment resulted in decreased levels of endothelin-2 mRNA, thereby affecting ovulatory processes . This application suggests potential uses in reproductive biology and fertility treatments.

Phase II Clinical Trials

A phase II trial assessed the efficacy of this compound in patients with advanced colorectal cancer. The study administered this compound via a 24-hour infusion, leading to modest clinical responses in some patients. However, significant side effects such as anaphylaxis were noted, necessitating careful management during administration . These findings underscore the need for further optimization of dosing regimens to enhance safety and efficacy.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other treatments in various cancers:

Cancer Type Treatment Efficacy Notes
Acute Myeloid LeukemiaThis compoundSignificant reduction in leukemic blastsTargets leukemia-initiating cells selectively
Colorectal CancerThis compound10% clinical response rateAnaphylaxis noted; requires careful monitoring
Pancreatic CancerThis compoundInhibits Notch signalingPotential for targeting cancer stem cells

Vergleich Mit ähnlichen Verbindungen

Echinomycin is unique among quinoxaline antibiotics due to its bis-intercalation mechanism and potent inhibition of hypoxia-inducible factor 1 alpha (HIF1alpha). Similar compounds include:

Biologische Aktivität

Echinomycin, a novel bifunctional intercalating agent derived from Streptomyces echinatus, has garnered significant attention due to its unique mechanism of action and potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its interactions with DNA, anticancer properties, and implications for treating various malignancies.

This compound primarily exerts its biological effects through bis-intercalation into DNA, specifically targeting CpG sites. This mechanism disrupts DNA replication and transcription processes. Studies reveal that this compound shows a strong preference for binding to consecutive CpG sequences that harbor a single T:T mismatch, enhancing its binding affinity and cytotoxicity against mismatch repair-deficient cell lines .

Structural Insights

Crystallographic analyses indicate that the binding of this compound involves the formation of hydrogen bonds between its alanine residues and guanine bases in the DNA. The structural conformation induced by this compound binding creates a minor groove pocket that facilitates the tight binding of additional this compound molecules .

Anticancer Activity

This compound has demonstrated potent anticancer activity in various preclinical models, particularly against acute myeloid leukemia (AML). In studies involving mice transplanted with relapsed AML cells, this compound treatment resulted in significant reductions in peripheral blood leukemic blasts. Specifically, 40% to 60% of treated mice exhibited long-term survival without signs of leukemia recurrence .

Case Study: this compound in AML Treatment

A notable case study involved the administration of this compound to mice with relapsed AML. Following treatment, a substantial decrease in leukemic blasts was observed, with 40% of the treated cohort remaining healthy for over 250 days compared to 100% mortality in control groups .

Treatment Group Survival Rate Leukemic Blast Reduction
This compound40%-60%Significant
Control (Vehicle)0%No reduction

Clinical Trials and Toxicity

This compound's clinical efficacy has been evaluated in phase II trials involving patients with advanced colorectal cancer. The results indicated modest activity against tumors, with a response rate of approximately 10%. However, notable toxicities included anaphylaxis and thrombocytopenia, which necessitated adjustments in administration protocols .

Summary of Clinical Findings

Parameter Observation
Response Rate10% (3 out of 30 patients)
Major ToxicitiesAnaphylaxis (5 cases), Grade 3 thrombocytopenia
Recommended Administration24-hour infusion with premedication

Resistance Mechanisms

Research has also identified potential resistance mechanisms to this compound. Studies indicate that certain leukemic clones may develop resistance during treatment, highlighting the need for monitoring and potentially combining this compound with other therapeutic agents to enhance efficacy .

Eigenschaften

CAS-Nummer

512-64-1

Molekularformel

C51H64N12O12S2

Molekulargewicht

1101.3 g/mol

IUPAC-Name

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37?,38-,39-,40?,51?/m0/s1

InChI-Schlüssel

AUJXLBOHYWTPFV-RQLJINDISA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Isomerische SMILES

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Kanonische SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Aussehen

Solid powder

Key on ui other cas no.

512-64-1

Piktogramme

Acute Toxic; Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

Bulk: Should be stored at 5 °C or less.

Löslichkeit

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Echinomycin;  Antibiotic A 654I;  NSC 13502;  NSC 526417;  Quinomycin A;  SK 302B; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Echinomycin
Reactant of Route 2
Echinomycin
Reactant of Route 3
Echinomycin
Reactant of Route 4
Echinomycin
Reactant of Route 5
Echinomycin
Reactant of Route 6
Echinomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.